molecular formula C13H16O3 B14750517 Tetrahydro-2-furanylmethyl 4-methylbenzoate CAS No. 4647-35-2

Tetrahydro-2-furanylmethyl 4-methylbenzoate

Cat. No.: B14750517
CAS No.: 4647-35-2
M. Wt: 220.26 g/mol
InChI Key: RRMVAGSWWRFHFY-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 4-methylbenzoate is an organic compound with the molecular formula C13H16O3. It is characterized by the presence of a tetrahydrofuran ring and a methylbenzoate moiety. This compound is of interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrahydro-2-furanylmethyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The tetrahydrofuran ring and the aromatic moiety contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2-furanylmethyl 4-methylbenzoate is unique due to its specific combination of a tetrahydrofuran ring and a methylbenzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

4647-35-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-methylbenzoate

InChI

InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(14)16-9-12-3-2-8-15-12/h4-7,12H,2-3,8-9H2,1H3

InChI Key

RRMVAGSWWRFHFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2CCCO2

Origin of Product

United States

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